molecular formula C18H30ClNO2 B2873321 1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 473265-81-5

1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2873321
CAS RN: 473265-81-5
M. Wt: 327.89
InChI Key: DEESLKBVLCMDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a selective agonist of the nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central and peripheral nervous systems.

Mechanism of Action

1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and activating it. This activation leads to the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in a variety of physiological processes. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the function of this receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure. This compound has also been shown to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride in lab experiments is its high selectivity for the nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in isolation. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters on the nicotinic acetylcholine receptor.

Future Directions

There are many potential future directions for the study of 1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride. One area of research could be the development of new drugs that target the nicotinic acetylcholine receptor, based on the structure of this compound. Another potential direction could be the investigation of the effects of this compound on other physiological processes, such as inflammation and immune function. Additionally, this compound could be used in combination with other drugs to investigate potential synergistic effects.

Synthesis Methods

1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized by reacting 3,5-dimethylphenol with 2,6-dimethylpiperidin-1-amine in the presence of an alkylating agent such as 2-bromo-1-chloropropane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound.

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been widely used in scientific research as a tool to study the function of the nicotinic acetylcholine receptor. It has been used to investigate the role of this receptor in a variety of physiological processes, including learning and memory, motor function, and pain perception. This compound has also been used to study the effects of nicotine on the brain and to develop new drugs that target the nicotinic acetylcholine receptor.

properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-8-14(2)10-18(9-13)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEESLKBVLCMDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC(=CC(=C2)C)C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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